![molecular formula C15H12N2O B2572809 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine CAS No. 501116-26-3](/img/structure/B2572809.png)

3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biphenyl derivatives are a class of compounds that consist of two benzene rings connected by a single covalent bond . They occur naturally in coal tar, crude oil, and natural gas . They have been used in various applications, including as fungicides for citrus crops .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves the reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst . This introduces an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .

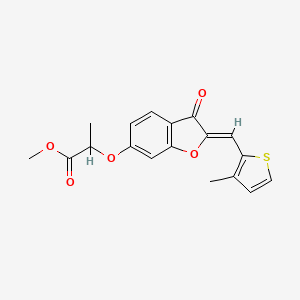

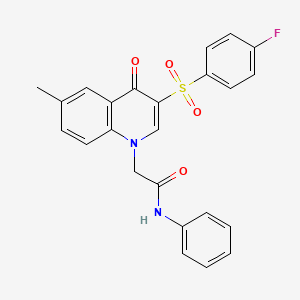

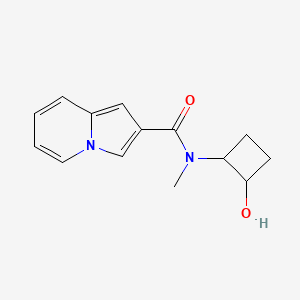

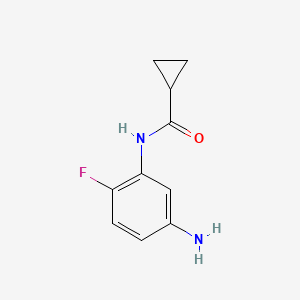

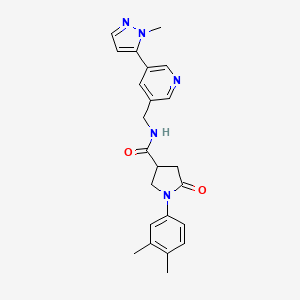

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by two benzene rings connected by a single covalent bond . The exact structure can vary depending on the specific derivative and the presence of any additional functional groups .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, they can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives can vary depending on their specific structure. Some general properties of these compounds include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, including 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine, are highlighted for their significant biological and medicinal properties. They constitute vital intermediates for synthesizing numerous heterocycles and are subject to various chemical transformations. Isoxazolone derivatives have shown considerable biological activity, making them integral to developing new therapeutic agents (Laroum et al., 2019).

Anticancer Potential

The anticancer potential of isoxazoline derivatives is a notable area of interest. Research indicates that these compounds, derived from both natural sources and synthetic pathways, exhibit structural-activity relationships that influence their efficacy as anticancer agents. This area of study offers insight into the development of novel anticancer drugs, underscoring the importance of continued research in this field (Kaur et al., 2014).

Role in Ectoparasiticides

Isoxazoline compounds are also prominent in veterinary medicine, particularly as ectoparasiticides. Their efficacy against a variety of ectoparasites, including fleas, ticks, and mites, underscores their importance. The review of these applications provides comprehensive insights into the pharmacodynamics, pharmacokinetics, and safety of isoxazolines, assisting veterinary practitioners in making informed choices regarding ectoparasiticide use (Zhou et al., 2021).

Mechanism of Action

The mechanism of action of biphenyl derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some biphenyl derivatives have been investigated for their potential use as inhibitors of the PD-1/PD-L1 immune checkpoint, which could have applications in cancer immunotherapy .

Safety and Hazards

Future Directions

Biphenyl derivatives are being actively researched for their potential applications in various fields. For example, they are being investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint for use in cancer immunotherapy . Additionally, new methods for the synthesis and modification of these compounds are being developed .

properties

IUPAC Name |

3-(4-phenylphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTGTKMMOOARLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)

![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)